molecular formula C24H15NOS B12508238 N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine

N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine

Cat. No.: B12508238
M. Wt: 365.4 g/mol
InChI Key: ZVJRLNBQBCOSFO-UHFFFAOYSA-N
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Description

N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine (CAS: 1793062-92-6, molecular weight: 365.45 g/mol) is a heterocyclic aromatic compound featuring fused dibenzothiophene and dibenzofuran moieties linked via an amine group. Its structure combines sulfur (from dibenzothiophene) and oxygen (from dibenzofuran), imparting unique electronic properties suitable for optoelectronic applications. The compound is stored under inert, dark, and dry conditions to prevent degradation, with safety precautions for skin/eye irritation (H315, H319) and toxicity upon ingestion (H302) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine typically involves the coupling of dibenzo[b,d]thiophene and dibenzo[b,d]furan derivatives. One common method is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Copper-Catalyzed Ullmann Coupling

  • Reaction Components :

    • Substrate: 2-Bromodibenzothiophene derivatives

    • Catalyst: Cu₂O (10–20 mol%)

    • Solvent: NMP (optimal for yield)

    • Temperature: 100–110°C

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)
110DMSO10047
220DMSO10058
320NMP11082

Data adapted from optimized conditions for 2-aminodibenzothiophene synthesis .

  • Scope : Successful coupling with diverse amines, including:

    • Primary amines (ethylamine, hexylamine) → Yields: 79–81%

    • Bulky/aromatic amines (cyclohexylamine, aniline) → Yields: 29–57% (requires NaO Bu additive) .

N-Substitution Reactions

The amine group enables further derivatization:

Sulfonylation

  • Reagents : Benzenesulfonyl chloride

  • Conditions : Room temperature, 1 hour

  • Product : Dibenzothiophene sulfonamide (Yield: 85%) .

Triazole Hybridization

  • Click Chemistry : Azide-alkyne cycloaddition yields triazole-clubbed derivatives.

  • Application : Enhanced antimycobacterial activity (MIC = 0.78 μg/mL) .

Reaction Mechanism

The Ullmann coupling proceeds via:

  • Coordination : Amine nucleophile binds to Cu(I) catalyst.

  • Oxidative Addition : Formation of Cu(III) intermediate with 2-bromodibenzothiophene.

  • Reductive Elimination : C–N bond formation regenerates Cu(I) .

Cu(I)+AmineCu(I)-AmineOxidative AdditionCu(III)Reductive EliminationProduct+Cu(I)\text{Cu(I)} + \text{Amine} \rightarrow \text{Cu(I)-Amine} \xrightarrow{\text{Oxidative Addition}} \text{Cu(III)} \xrightarrow{\text{Reductive Elimination}} \text{Product} + \text{Cu(I)}

Stability and Reaction Constraints

  • Temperature Sensitivity : Reactions above 110°C lead to decomposition.

  • Catalyst Dependency : Palladium systems require ligands (e.g., XPhos) for regioselectivity .

Scientific Research Applications

Chemistry: N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and light-emitting diodes (LEDs) .

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and electronic properties are leveraged in various applications .

Mechanism of Action

The mechanism by which N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine exerts its effects depends on its specific application. In organic electronics, the compound functions as a hole-blocking material, preventing the recombination of charge carriers and enhancing device efficiency. This is achieved through its high thermal stability and deep highest occupied molecular orbital (HOMO) energy levels .

In biological systems, the compound’s derivatives may interact with cellular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-([1,1′-Biphenyl]-4-yl)-N-(4-(dibenzo[b,d]thiophen-2-yl)phenyl)dibenzo[b,d]thiophen-2-amine (DBTA)

  • Molecular Weight : ~483.62 g/mol (estimated).
  • Key Features : Replaces the dibenzofuran in the target compound with a second dibenzothiophene. The sulfur-rich structure enhances hole mobility and deepens the HOMO level (-5.4 eV), making it ideal for charge balance in inverted red InP quantum dot LEDs (QLEDs). DBTA achieved a record external quantum efficiency (EQE) of 23.4% in QLEDs due to superior hole injection .
  • Comparison : The target compound’s dibenzofuran moiety may reduce hole mobility compared to DBTA but could improve solubility and processability due to oxygen’s lower electronegativity vs. sulfur.

N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]furan-2-amine

  • Molecular Weight : 335.41 g/mol (CAS: 1300028-94-7).
  • Key Features : Lacks the dibenzothiophene group, simplifying the structure. Used as an OLED intermediate with a purity of 95–98% .

N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine

  • Molecular Weight : 309.36 g/mol (CAS: 1621976-98-4).
  • Key Features : Substitutes the dibenzothiophene with a naphthalene group, reducing conjugation length. Commonly used in low-cost HTLs (hole transport layers) .
  • Comparison : The naphthalene group offers weaker π-π stacking vs. dibenzothiophene, leading to lower charge mobility but improved film-forming properties.

8-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-N,N-bis(4-(tert-butyl)phenyl)dibenzo[b,d]furan-2-amine

  • Key Features : A thermally activated delayed fluorescence (TADF) emitter with tert-butyl groups enhancing solubility and suppressing aggregation. Achieved a narrow emission spectrum (FWHM: 48 nm) in blue OLEDs .
  • Comparison : The target compound lacks bulky substituents, which may limit its TADF efficiency but improve compatibility with vacuum-deposition processes.

Structural and Functional Analysis Table

Compound Name Molecular Weight (g/mol) Key Structural Features Applications Key Performance Metrics
Target Compound 365.45 Dibenzothiophene + dibenzofuran core HTLs in QLEDs/OLEDs Pending device integration
DBTA ~483.62 Dual dibenzothiophene cores InP QLED HTLs EQE: 23.4% (red QLEDs)
N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]furan-2-amine 335.41 Biphenyl + dibenzofuran OLED intermediates Purity: 95–98%
TADF Emitter ~600 (estimated) tert-Butyl-oxadiazole substituents Blue OLEDs FWHM: 48 nm, EQE: ~20%

Research Findings and Trends

  • Charge Transport : Sulfur-containing analogs (e.g., DBTA) exhibit higher hole mobility due to sulfur’s polarizability, but oxygen-based derivatives (e.g., dibenzofuran) offer better environmental stability .
  • Optoelectronic Tuning : Replacing dibenzothiophene with dibenzofuran red-shifts emission spectra but reduces charge injection barriers in HTLs .
  • Synthetic Challenges : Dibenzothiophene derivatives often require stringent purification, whereas dibenzofuran analogs are more solution-processable .

Biological Activity

N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its synthesis, biological properties, and structure-activity relationships (SAR) based on recent studies.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that incorporate various precursors. A common method includes the use of palladium-catalyzed coupling reactions, which are effective for forming C-N bonds between dibenzothiophene and dibenzofuran moieties.

Synthesis Methodology:

  • Reagents : Sodium t-butanolate, tri-tert-butyl phosphine, bis(dibenzylideneacetone)-palladium(0).
  • Conditions : Conducted in an inert atmosphere at elevated temperatures (around 120°C) for several hours.
  • Yield : Typical yields range around 39% depending on the specific reaction conditions and purification methods employed .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[b]furan derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study Findings:

  • Cell Lines Tested : The compound was evaluated against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and HCT116 (colon cancer).
  • Mechanism of Action : It appears to induce apoptosis through the modulation of key signaling pathways, including the inhibition of tumor growth factor beta (TGF-β) signaling .

2.2 Antibacterial and Antifungal Properties

In addition to anticancer activity, this compound has exhibited antibacterial and antifungal properties.

Research Findings:

  • Antibacterial Activity : The compound was tested against various strains of bacteria, showing significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
  • Antifungal Activity : It also demonstrated activity against common fungal pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

3. Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Key Structural Features Influencing Activity:

Structural FeatureImpact on Activity
Presence of Electron-Withdrawing GroupsEnhances potency against cancer cells
Substituents at C–3 and C–6 positionsModulate selectivity and potency across different cell lines
Planarity and π-stacking capabilitiesImportant for interaction with target proteins

Studies indicate that modifications at specific positions can lead to significantly enhanced biological activity, underscoring the importance of SAR in drug design .

4. Conclusion

This compound presents a promising avenue for therapeutic development due to its diverse biological activities, particularly in anticancer research. Ongoing studies are essential to fully elucidate its mechanisms of action and optimize its pharmacological properties.

Future research should focus on:

  • Further elucidation of its mechanism at the molecular level.
  • Exploration of its potential in combination therapies.
  • Assessment of its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine?

  • Methodology : A common approach involves coupling dibenzo[b,d]furan-2-amine with dibenzo[b,d]thiophen-2-yl derivatives. For example, halogenation reactions using N-chlorosuccinimide (NCS) in acetonitrile (MeCN) under reflux conditions (60°C, 30 minutes) can activate intermediates for subsequent cross-coupling . Purification typically involves column chromatography or recrystallization.
  • Key Considerations : Solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1.1 equiv. NCS), and reaction time optimization to minimize byproducts.

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • Spectroscopy : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FTIR to confirm functional groups and structural integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • Chromatography : TLC and HPLC to assess purity (>95% by GCMS) .
    • Advanced Methods : Single-crystal X-ray diffraction (if crystallizable) for unambiguous structural confirmation, as demonstrated for related dibenzo-fused systems .

Advanced Research Questions

Q. What role does this compound play in improving hole transport efficiency in OLEDs?

  • Application in Devices : Structurally analogous compounds (e.g., DBTA derivatives) are used as hole transport layers (HTLs) in quantum dot LEDs (QLEDs). These materials exhibit high hole mobility and deep HOMO levels (-5.90 eV), enabling efficient charge injection and reducing exciton quenching .
  • Performance Metrics : In inverted red InP QLEDs, similar HTLs achieved a current efficiency of 23.4% and high external quantum efficiency (EQE) .
  • Design Strategy : Incorporate electron-withdrawing groups (e.g., dibenzothiophene) to deepen HOMO levels and enhance stability under operational conditions .

Q. How can molecular docking studies elucidate its antibacterial mechanisms?

  • Methodology :

  • Target Identification : Dock the compound with bacterial adhesion proteins (e.g., Fim-H receptor, PDB ID: 4X5R) using software like AutoDock Vina .
  • Binding Affinity Analysis : Calculate ligand efficiency, inhibitory constants (KiK_i), and binding energies (e.g., ΔG) to predict competitive inhibition.
    • Validation : Compare docking results with in vitro assays (e.g., biofilm inhibition, SEM analysis of bacterial morphology) to confirm anti-adhesion effects .

Q. How should researchers address discrepancies in reported HOMO/LUMO values across studies?

  • Data Contradiction Analysis :

  • Measurement Techniques : HOMO levels vary based on methodology (cyclic voltammetry vs. DFT calculations). For example, experimentally derived HOMO values for related compounds range from -5.50 to -5.90 eV .
  • Environmental Factors : Solvent polarity and thin-film morphology (amorphous vs. crystalline) influence electrochemical properties.
    • Mitigation Strategy : Standardize measurement protocols (e.g., use identical solvent systems) and cross-validate with computational models (e.g., Gaussian09 with B3LYP/6-31G** basis set) .

Q. Key Recommendations for Researchers

  • Synthesis : Optimize reaction conditions using halogenated intermediates for cross-coupling efficiency .
  • Device Integration : Prioritize thermal stability testing (TGA/DSC) for OLED/QLED applications .
  • Biological Studies : Combine docking simulations with live-cell imaging to validate anti-biofilm activity .

Properties

Molecular Formula

C24H15NOS

Molecular Weight

365.4 g/mol

IUPAC Name

N-dibenzothiophen-2-yldibenzofuran-2-amine

InChI

InChI=1S/C24H15NOS/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)26-21)25-16-10-12-24-20(14-16)18-6-2-4-8-23(18)27-24/h1-14,25H

InChI Key

ZVJRLNBQBCOSFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NC4=CC5=C(C=C4)SC6=CC=CC=C65

Origin of Product

United States

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